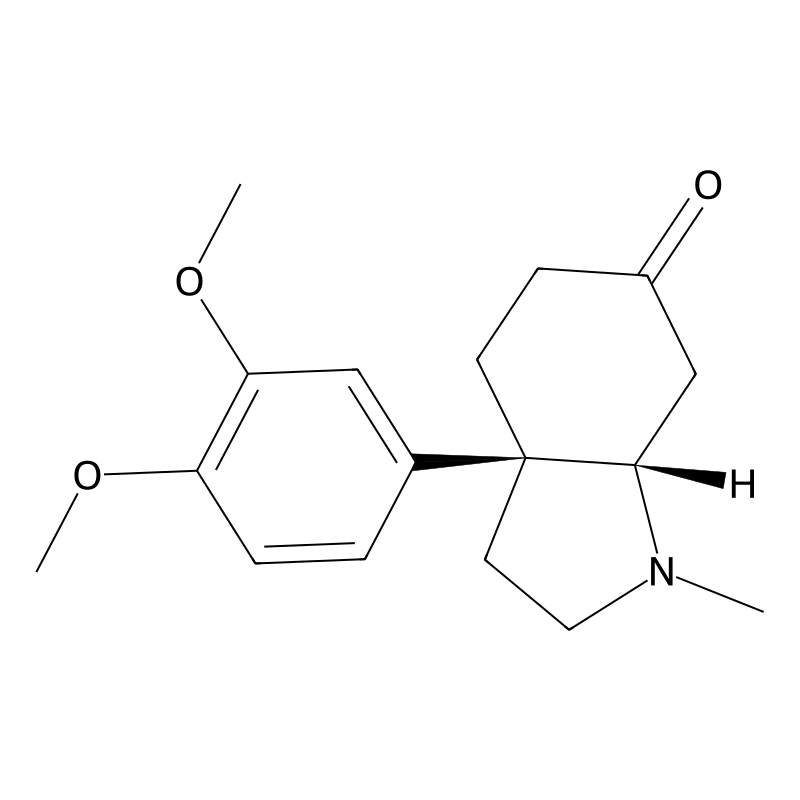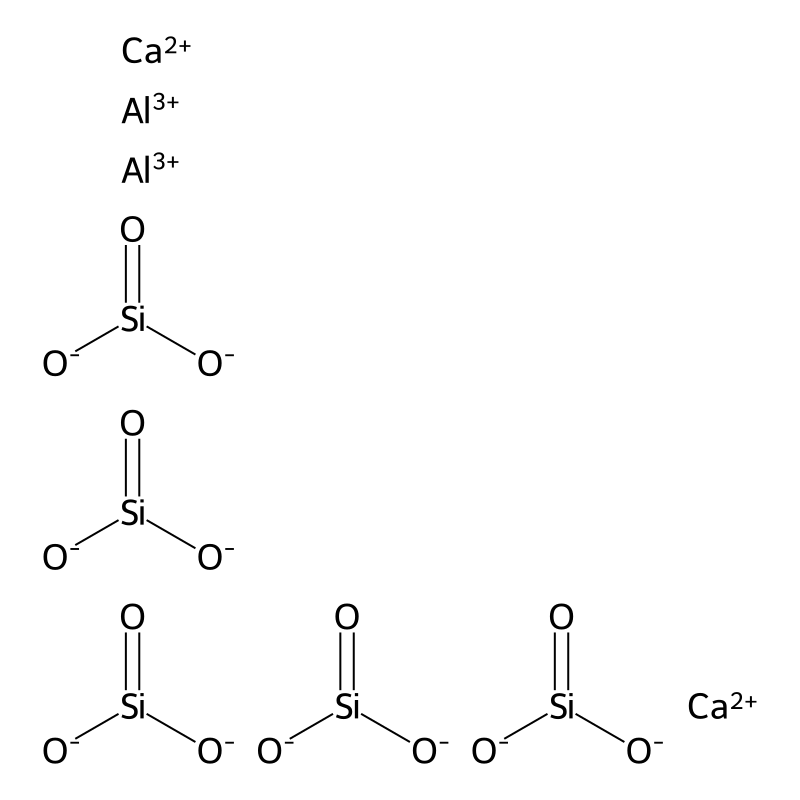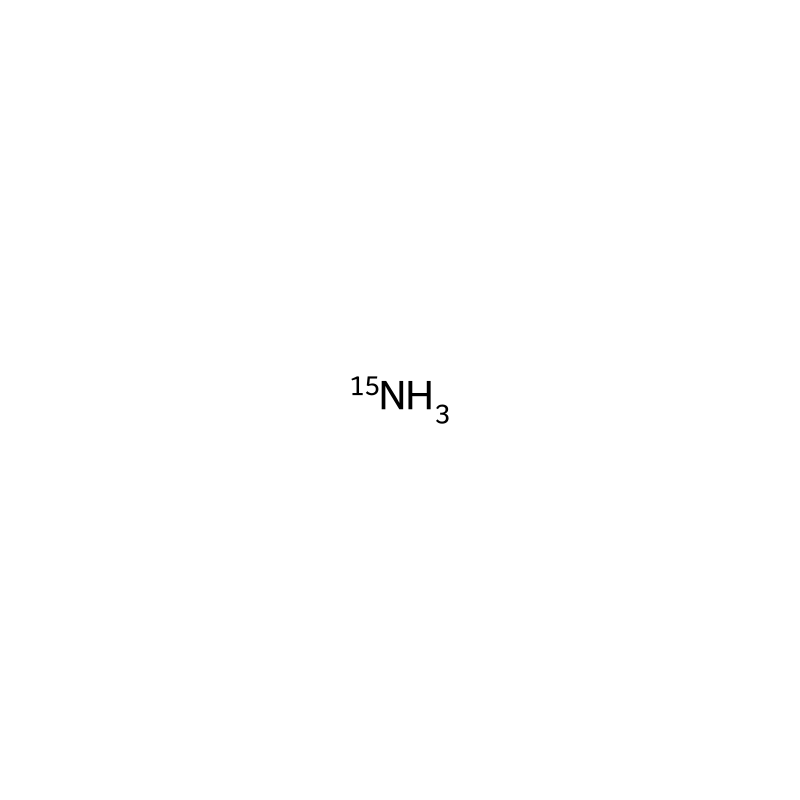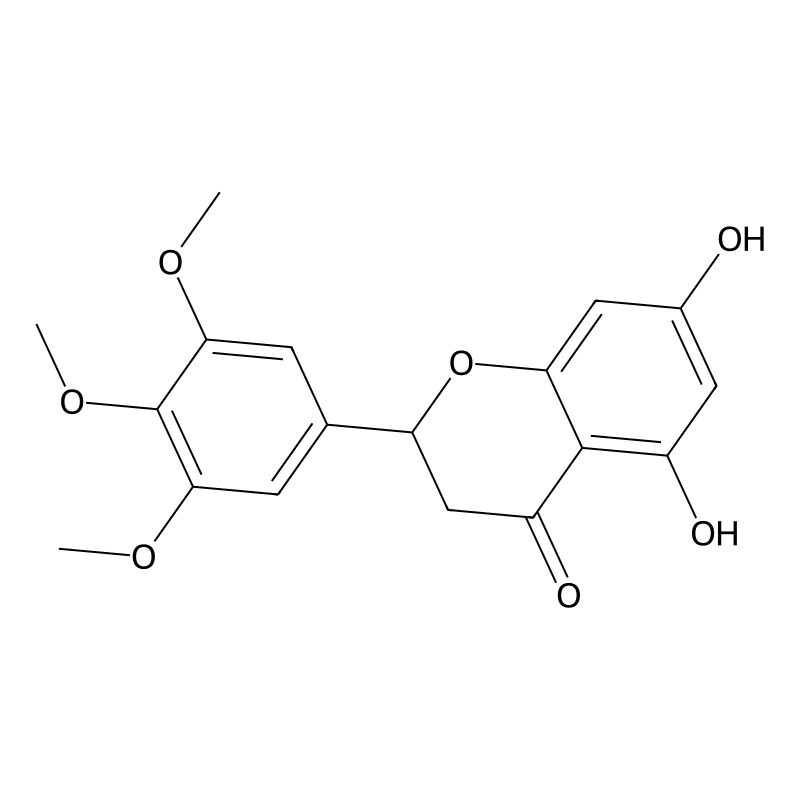4-Fluoro-3-methylphenylmagnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the molecular formula and a molecular weight of approximately 213.33 g/mol. This compound typically appears as a yellow to brown liquid and is known for its reactivity, particularly its ability to react with water, releasing flammable gases and posing pyrophoric hazards when exposed to air . The compound is utilized in various organic synthesis applications due to its nucleophilic properties.
4-F-3-MePhMgBr acts as a nucleophile due to the partial negative charge on the carbon atom of the C-Mg bond. In carbonyl addition reactions, the negative carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. This intermediate is subsequently protonated (typically by water) to yield the final alcohol product [].
- Nucleophilic Substitution: It can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols.
- Addition Reactions: It adds to unsaturated compounds, including alkenes and alkynes, facilitating the formation of new carbon-carbon bonds.
- Formation of Organometallic Compounds: It can react with various electrophiles, contributing to the synthesis of complex organic molecules.
These reactions are crucial in synthetic organic chemistry, enabling the construction of diverse molecular architectures .
4-Fluoro-3-methylphenylmagnesium bromide can be synthesized through the reaction of 4-fluoro-3-methylbromobenzene with magnesium metal in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction can be represented as follows:
This process typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture or air .
4-Fluoro-3-methylphenylmagnesium bromide is primarily used in:
- Organic Synthesis: It serves as a key reagent for forming carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals.
- Research: Utilized in academic and industrial laboratories for various synthetic methodologies, including the preparation of complex organic compounds.
- Material Science: Potential applications in developing new materials through polymerization processes .
Several compounds share structural similarities with 4-Fluoro-3-methylphenylmagnesium bromide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Fluoro-4-methylphenylmagnesium bromide | C7H6BrFMg | Similar nucleophilic properties but different regioselectivity in reactions. |
| 2-Fluoro-5-methylphenylmagnesium bromide | C7H6BrFMg | Different position of fluorine and methyl groups affects reactivity and selectivity. |
| Phenylmagnesium bromide | C6H5MgBr | Lacks fluorine substitution; broader applications but less specificity in reactions. |
The unique positioning of the fluorine and methyl groups in 4-Fluoro-3-methylphenylmagnesium bromide allows for distinct reactivity patterns compared to these similar compounds, making it valuable for specific synthetic pathways in organic chemistry .








